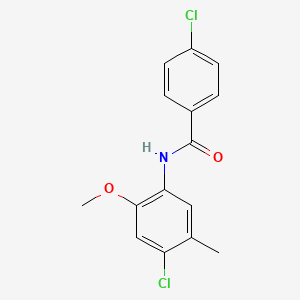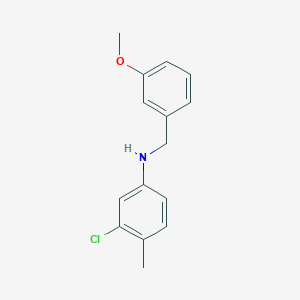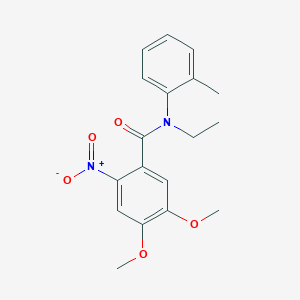
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide inhibits BTK activity by binding to the enzyme's active site, preventing it from phosphorylating downstream targets in the B-cell receptor signaling pathway. This results in decreased activation of key signaling pathways, including NF-κB and AKT, which are important for B-cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. In vivo studies have shown that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has antitumor activity in mouse models of CLL and NHL, with minimal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has several advantages as a tool for studying B-cell malignancies in the laboratory. It is a potent and selective inhibitor of BTK, with minimal off-target effects. It has been shown to have antitumor activity in preclinical models of CLL and NHL, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide in laboratory experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. Additionally, the effects of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide may vary depending on the specific cell type or genetic background of the cells being studied.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. One area of interest is the development of combination therapies that include 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide and other agents that target the B-cell receptor signaling pathway. Another area of interest is the investigation of the effects of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide on other cell types or in other disease contexts. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide as a therapeutic agent for B-cell malignancies.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves several steps, including the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-chlorobenzoyl chloride to form the intermediate 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. This intermediate is then subjected to further reactions to produce the final product, 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. The synthesis of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been described in detail in several publications.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. In vivo studies have demonstrated that 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has antitumor activity in mouse models of CLL and NHL, with minimal toxicity.
Propiedades
IUPAC Name |
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-7-13(14(20-2)8-12(9)17)18-15(19)10-3-5-11(16)6-4-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKIRRZTADZMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)
![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)

![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)



